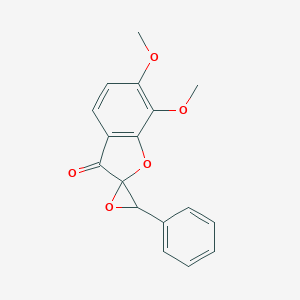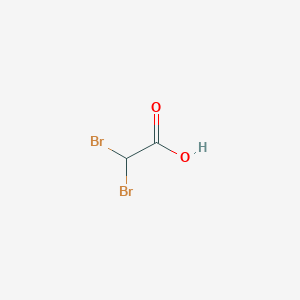
Hexaphenyldisiloxan
Übersicht
Beschreibung
Hexaphenyldisiloxane is an organosilicon compound with the molecular formula C₃₆H₃₀OSi₂. It is characterized by the presence of two silicon atoms connected by an oxygen atom, with each silicon atom bonded to three phenyl groups. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications .
Wissenschaftliche Forschungsanwendungen
Hexaphenyldisiloxane has a wide range of applications in scientific research, including:
-
Chemistry: : It is used as a building block in the synthesis of various organosilicon compounds and polymers. Its stability and reactivity make it a valuable intermediate in organic synthesis .
-
Biology: : In biological research, hexaphenyldisiloxane is used in the preparation of cross-linked porous polymers for water treatment applications .
-
Medicine: : Although not directly used as a drug, hexaphenyldisiloxane derivatives are explored for their potential in drug delivery systems and as components in biomedical devices .
-
Industry: : Hexaphenyldisiloxane is used in the production of flame retardant resins and as a catalyst in various industrial processes .
Wirkmechanismus
Target of Action
Hexaphenyldisiloxane primarily targets the metathesis reaction . This reaction involves the exchange of bonds between two reacting chemical species, which results in the creation of products with similar or identical bonding affiliations . In the context of hexaphenyldisiloxane, the metathesis reaction is: FeCl2 + Na2S2 → 2NaCl + FeS2 .
Mode of Action
Hexaphenyldisiloxane interacts with its targets by acting as a catalyst . It is shown to increase pyrite yields in metathesis reactions performed at 150 °C . The polar Si–O functional group of hexaphenyldisiloxane is hypothesized to coordinate to iron chloride species when NaCl and Na2S4 form, forming an unidentified, transient intermediate .
Biochemical Pathways
The biochemical pathway affected by hexaphenyldisiloxane is the metathesis reaction . The compound influences this reaction by circumventing diffusion-limited intermediates . This change in the reaction pathway is imparted by the Si–O functional group .
Pharmacokinetics
It is known that varying the concentration of hexaphenyldisiloxane changes the reaction kinetics . A narrow concentration range (2-5 mol%) of the molecule produces the most pyrite .
Result of Action
The result of hexaphenyldisiloxane’s action is an increase in the yield of pyrite (FeS2) in metathesis reactions . The compound is shown to catalytically lower the energy barrier to the formation of FeS2 . This results in a more mild pathway that increases the yield of FeS2 .
Action Environment
The action of hexaphenyldisiloxane is influenced by environmental factors such as temperature . The presence of hexaphenyldisiloxane yields FeS2 in metathesis reactions performed at temperatures significantly lower than for the neat reaction . This suggests that the compound’s action, efficacy, and stability are influenced by the reaction environment .
Biochemische Analyse
Biochemical Properties
Hexaphenyldisiloxane has been shown to play a role in biochemical reactions, particularly in the synthesis of pyrite FeS2 . It is suggested that the polar Si–O functional group of hexaphenyldisiloxane coordinates to iron chloride species when NaCl and Na2S4 form, forming an unidentified, transient intermediate .
Cellular Effects
It has been shown to influence the metathesis reaction in the synthesis of pyrite FeS2 . This suggests that hexaphenyldisiloxane may have an impact on cellular processes involving this reaction.
Molecular Mechanism
Hexaphenyldisiloxane appears to catalytically lower the energy barrier to the formation of FeS2 . The concentration of hexaphenyldisiloxane changes the reaction kinetics, with a narrow concentration range (2-5 mol%) of the molecule producing the most pyrite . It is hypothesized that the polar Si–O functional group of hexaphenyldisiloxane coordinates to iron chloride species when NaCl and Na2S4 form, forming an unidentified, transient intermediate .
Temporal Effects in Laboratory Settings
It has been used in reactions performed at temperatures significantly lower than for the neat reaction . This suggests that hexaphenyldisiloxane may have a role in influencing reaction kinetics and yields over time.
Metabolic Pathways
Hexaphenyldisiloxane is involved in the metathesis reaction in the synthesis of pyrite FeS2
Transport and Distribution
Its role in influencing the metathesis reaction suggests that it may interact with certain biomolecules within cells .
Vorbereitungsmethoden
Hexaphenyldisiloxane can be synthesized through several methods, including:
-
Reaction of Phenyllithium with Dichlorodiphenylsilane: : This method involves the reaction of phenyllithium with dichlorodiphenylsilane in an inert atmosphere, typically under nitrogen or argon. The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures to prevent side reactions .
-
Hydrolysis of Hexaphenyldisilazane: : Another method involves the hydrolysis of hexaphenyldisilazane in the presence of a catalyst. This reaction is typically carried out in an aqueous medium, and the product is purified through recrystallization .
-
Industrial Production: : Industrially, hexaphenyldisiloxane is produced through the controlled hydrolysis of chlorosilanes, followed by purification processes such as distillation and crystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Hexaphenyldisiloxane undergoes various chemical reactions, including:
-
Oxidation: : Hexaphenyldisiloxane can be oxidized to form silanols and siloxanes. Common oxidizing agents include hydrogen peroxide and peracids .
-
Reduction: : Reduction reactions of hexaphenyldisiloxane typically involve the use of reducing agents such as lithium aluminum hydride, leading to the formation of silanes .
-
Substitution: : Substitution reactions involve the replacement of phenyl groups with other functional groups. This can be achieved using reagents such as halogens or organometallic compounds .
-
Catalytic Reactions: : Hexaphenyldisiloxane acts as a catalyst in the synthesis of pyrite (FeS₂) through metathesis reactions involving iron chloride and sodium disulfide .
Vergleich Mit ähnlichen Verbindungen
Hexaphenyldisiloxane is unique among organosilicon compounds due to its stability and reactivity. Similar compounds include:
-
Triphenylsilanol: : This compound has a similar structure but contains a hydroxyl group instead of an oxygen bridge between silicon atoms .
-
Hexamethyldisiloxane: : This compound has methyl groups instead of phenyl groups, resulting in different chemical properties and applications .
-
Tetraphenyldisiloxane: : This compound has four phenyl groups and two hydrogen atoms bonded to silicon, offering different reactivity compared to hexaphenyldisiloxane .
Hexaphenyldisiloxane stands out due to its higher stability and specific reactivity in catalytic processes, making it a preferred choice in various applications .
Eigenschaften
IUPAC Name |
triphenyl(triphenylsilyloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30OSi2/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZTVZJLMIHPEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062006 | |
| Record name | Hexaphenyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1829-40-9 | |
| Record name | Hexaphenyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1829-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexaphenyldisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001829409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexaphenyldisiloxane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disiloxane, 1,1,1,3,3,3-hexaphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexaphenyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexaphenyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hexaphenyldisiloxane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ8QLV5GGN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















